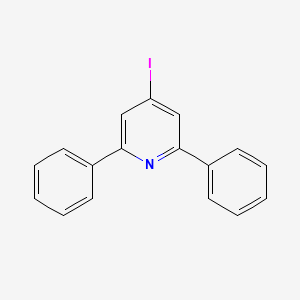

2,6-Diphenyl-4-iodopyridine

Description

The Pyridine (B92270) Heterocycle as a Foundation in Organic Chemistry and Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in both organic chemistry and materials science. numberanalytics.comslideshare.netbyjus.com Structurally analogous to benzene (B151609), with a CH group replaced by a nitrogen atom, pyridine's unique electronic properties and reactivity make it a cornerstone for a vast array of applications. byjus.comlifechempharma.com Its aromaticity, conferred by six delocalized π-electrons, provides it with significant stability. numberanalytics.comlibretexts.org However, the presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene, influencing its chemical behavior. numberanalytics.com

This electron-deficient nature, coupled with the presence of a basic nitrogen atom (pKa of the conjugate acid is ~5.25), allows pyridine and its derivatives to participate in a wide range of chemical transformations and interactions. numberanalytics.com They are prevalent in pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The pyridine scaffold's ability to act as a ligand in coordination chemistry further broadens its utility in catalysis and materials science. lifechempharma.comresearchgate.net

Strategic Importance of Halogenated Pyridines as Synthetic Building Blocks

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic utility, transforming it into a versatile building block. nih.gov Halogenated pyridines are crucial intermediates in the synthesis of more complex molecules, primarily due to the halogen's ability to act as a leaving group in various cross-coupling and substitution reactions. nih.govchemrxiv.org The carbon-halogen bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic strategy. nih.gov

Among the halogens, iodine is particularly valued. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodo-substituted pyridines highly reactive substrates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. guidechem.comambeed.com This high reactivity allows for the introduction of a wide variety of substituents (alkyl, aryl, etc.) at specific positions on the pyridine ring under relatively mild conditions. guidechem.com This strategic functionalization is essential for creating libraries of compounds for drug discovery and for tailoring the electronic and physical properties of materials. nih.govchemrxiv.org

Rationale for Dedicated Research on 2,6-Diphenyl-4-iodopyridine: A Bridging Scaffold for Advanced Chemical Entities

The specific structure of this compound makes it a particularly valuable and well-designed building block for advanced chemical synthesis. The rationale for its dedicated study lies in the synergistic combination of its constituent parts:

The 2,6-Diphenylpyridine (B1197909) Core: The two phenyl groups at the 2 and 6 positions provide steric bulk and introduce significant π-system conjugation. This rigid, well-defined three-dimensional structure makes it an excellent scaffold, or central framework, upon which more complex molecular architectures can be built. nih.gov This core structure is found in ligands for catalysis and in molecules with specific optical and electronic properties. chemicalbook.com

The 4-Iodo Substituent: The iodine atom at the 4-position is the key reactive site. evitachem.com Its position is remote from the sterically demanding phenyl groups, which can enhance its accessibility for chemical reactions. As a highly effective leaving group in cross-coupling reactions, it allows for the precise and efficient introduction of a third, different functional group, leading to the creation of complex, non-symmetrical 2,4,6-trisubstituted pyridines. evitachem.comnih.gov

This molecular design allows this compound to serve as a "bridging scaffold," connecting different molecular fragments to generate novel and complex chemical entities with potential applications in medicinal chemistry and materials science. evitachem.com

Delimitation of Research Scope: Focus on Fundamental Chemical Principles and Advanced Applications

This article will strictly focus on the fundamental chemical properties, synthesis, and research applications of this compound. The discussion will be confined to its role as a synthetic intermediate and a scaffold for constructing larger, more complex molecules. The content will explore its chemical reactivity and its utility in fields such as organic synthesis and materials science. Information regarding dosage, administration, or specific safety and adverse effect profiles will be excluded to maintain a clear focus on the chemical and materials science aspects of the compound.

Overview of Major Research Trajectories for this compound

Research involving this compound is primarily centered on leveraging its unique structure for the synthesis of novel compounds. The major research trajectories include:

Organic Synthesis: The compound is extensively used as an intermediate. evitachem.com Its primary application is in palladium-catalyzed cross-coupling reactions to create complex, multi-substituted pyridine derivatives. evitachem.com The high reactivity of the C-I bond allows for the attachment of various functional groups, making it a key component in the strategic synthesis of targeted organic molecules.

Materials Science: The rigid, aromatic nature of the 2,6-diphenylpyridine core makes it an attractive component for advanced materials. evitachem.com Research explores its incorporation into polymers, sensors, or catalysts where its electronic and structural properties can be exploited. evitachem.com

Medicinal Chemistry: The 2,6-diphenylpyridine scaffold serves as a foundational structure for the development of new pharmaceutical agents. evitachem.com By using the iodo-group as a handle for chemical modification, researchers can synthesize a variety of derivatives and screen them for biological activity against different targets, including cancer cell lines. nih.govevitachem.com

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₇H₁₂IN |

| Molecular Weight | 357.19 g/mol |

| Appearance | Solid |

| CAS Number | 1187846-73-6 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H12IN |

|---|---|

Molecular Weight |

357.19 g/mol |

IUPAC Name |

4-iodo-2,6-diphenylpyridine |

InChI |

InChI=1S/C17H12IN/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H |

InChI Key |

PFRAFBHBJNOQGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)I |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Diphenyl 4 Iodopyridine

Retrosynthetic Analysis of 2,6-Diphenyl-4-iodopyridine

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the analysis reveals several logical disconnections. The carbon-iodine bond is a primary disconnection point, suggesting a late-stage iodination of a 2,6-diphenylpyridine (B1197909) precursor. The carbon-phenyl bonds can be disconnected to reveal a pyridine (B92270) core and phenyl-group donors, pointing towards cross-coupling reactions. Alternatively, the entire pyridine ring can be retrosynthetically cleaved, leading back to acyclic precursors suitable for a condensation reaction like the Hantzsch synthesis.

Classical and Established Synthetic Routes to this compound

The synthesis of this compound can be approached through various established methods, primarily involving the formation of the pyridine ring followed by functionalization, or the construction of the substituted ring in a single convergent process.

Pyridine Ring Formation Strategies: Hantzsch-Type Condensations and Modified Approaches

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a versatile route to substituted pyridines. wikipedia.orgorganic-chemistry.org This method typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org For the synthesis of a 2,6-diphenylpyridine core, benzaldehyde (B42025) would serve as the aldehyde component, and a β-ketoester bearing a phenyl group would be required.

Modern modifications of the Hantzsch synthesis have been developed to improve efficiency and expand its scope. These include the use of alternative C-4 sources for the pyridine ring and the development of one-pot procedures that combine the condensation and aromatization steps. For instance, some methods utilize rongalite as a C1 unit for the pyridine ring assembly. mdpi.com

Directed Iodination at the C4 Position of Pyridine Derivatives

Once the 2,6-diphenylpyridine scaffold is in hand, the introduction of an iodine atom at the C4 position is a key transformation. Direct iodination of 2,6-diphenylpyridine can be achieved using molecular iodine in the presence of an oxidizing agent. evitachem.com Another approach involves the use of N-iodosuccinimide (NIS) as an electrophilic iodine source.

Directed ortho-metalation is a powerful strategy for regioselective functionalization. In a related synthesis of 2,6-difluoro-4-iodopyridine, a "halogen dance" reaction has been employed, where a bromo-substituted pyridine undergoes metalation and subsequent reaction with iodine to install the iodo group at a different position. researchgate.net A similar strategy could potentially be adapted for the 2,6-diphenylpyridine system. Furthermore, nickel-catalyzed C-H iodination with molecular iodine, often facilitated by a directing group, presents a modern and efficient method for introducing iodine onto aromatic rings. rsc.orgsemanticscholar.org

Introduction of Phenyl Substituents via Pre-cyclization or Post-cyclization Methods

The two phenyl groups at the C2 and C6 positions can be introduced either before or after the formation of the pyridine ring.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for the arylation of pyridine rings. The Suzuki-Miyaura coupling, which utilizes an arylboronic acid and a halide under palladium catalysis, is a prominent example. evitachem.com For instance, a dihalopyridine, such as 2,6-dichloro- or 2,6-dibromopyridine, can be reacted with phenylboronic acid to install the two phenyl groups. The differing reactivity of various halogens (e.g., iodine vs. chlorine) can allow for sequential, regioselective cross-couplings. acs.orgthieme-connect.comnih.gov A transient activator strategy has also been developed for the direct diarylation of pyridines at the 2- and 6-positions. researchgate.net

Table 1: Examples of Cross-Coupling Reactions for Pyridine Arylation

| Catalyst System | Reactants | Product | Reference(s) |

| Pd(OAc)₂ / BINAP | 2-Chloro-3-iodopyridine, Aniline | 2-Anilino-3-iodopyridine | thieme-connect.com |

| Pd(PPh₃)₄ | 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, Phenylboronic acid | 6-Chloro-1-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine | acs.org |

| Pd/Cu | Pyridine, Aryltrifluoroborate | 2,6-Diarylpyridine | researchgate.net |

This table provides illustrative examples of cross-coupling reactions used to form C-N and C-C bonds on pyridine-based scaffolds.

An alternative strategy involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to an activated pyridine species. nih.govacs.orgdiva-portal.org The pyridine ring can be activated towards nucleophilic attack by forming an N-oxide or a pyridinium (B92312) salt. The addition of a phenyl-organometallic reagent would lead to a dihydropyridine intermediate, which can then be oxidized to the corresponding 2,6-diphenylpyridine. This approach allows for the construction of the C-C bonds prior to the final aromatization step.

Optimization of Reaction Parameters and Yields in this compound Synthesis

The efficient synthesis of this compound hinges on the careful optimization of several key reaction parameters. These include the choice of catalyst, solvent, and temperature, as well as the methods for isolating and purifying the final product.

Evaluation of Catalyst Systems and Ligand Effects

The synthesis of this compound and related multi-arylpyridine structures often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. evitachem.com The selection of the palladium catalyst and associated ligands is crucial for achieving high yields and purity.

Commonly used catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). rsc.org The choice of ligand can significantly influence the catalytic activity. For instance, in the synthesis of 2,4,6-trisubstituted pyridines, the use of a bulky phosphine (B1218219) ligand like P(o-tol)₃ with a palladium catalyst led to selective arylation at the 3 and 5 positions. researchgate.net In some cases, ligand-free conditions have been developed, offering a simpler and more cost-effective approach. rsc.org

The catalyst loading is another critical parameter to optimize. While a higher catalyst concentration can increase the reaction rate, it also adds to the cost and can complicate purification. Studies on related Suzuki reactions have shown that a catalyst loading of 1.5 mol% of Pd(OAc)₂ can be optimal, with lower loadings resulting in a significant decrease in yield. rsc.org

Below is a table summarizing catalyst systems used in the synthesis of related aryl-pyridines:

| Catalyst System | Ligand | Base | Reaction | Reference |

| Pd(OAc)₂ | None | K₂CO₃ | Suzuki Coupling | rsc.org |

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Suzuki Coupling | |

| Pd(OAc)₂ / P(o-tol)₃ | Tri(o-tolyl)phosphine | K₃PO₄ | Arylation | researchgate.net |

| Pd(dppf)Cl₂·CH₂Cl₂ | dppf | K₃PO₄ | Arylation | researchgate.net |

Solvent Selection and Temperature Control for Reaction Efficiency

The choice of solvent and the control of reaction temperature are paramount for maximizing the efficiency of this compound synthesis. The solvent must be capable of dissolving the reactants and the catalyst system while being compatible with the reaction conditions. Mixtures of solvents, such as toluene, ethanol (B145695), and water, are frequently used in Suzuki-Miyaura cross-coupling reactions. Aqueous ethanol has been shown to be an effective and more environmentally friendly solvent system for some palladium-catalyzed Suzuki reactions. rsc.org

Temperature control is critical for balancing the reaction rate with the prevention of side reactions and decomposition. For many palladium-catalyzed cross-coupling reactions, temperatures in the range of 80–100°C are typical. However, optimizing the temperature is crucial; for example, in a related Suzuki coupling, the reaction performed at 50°C gave a significantly lower yield (35%), and the reaction was very slow at room temperature. rsc.org

The following table illustrates the effect of solvent and temperature on the yield of a related Suzuki cross-coupling reaction:

| Solvent | Temperature (°C) | Yield (%) | Reference |

| Aqueous Ethanol | 80 | High | rsc.org |

| Aqueous Ethanol | 50 | 35 | rsc.org |

| Aqueous Ethanol | Room Temperature | Sluggish Reaction | rsc.org |

| Toluene/Ethanol/Water | 80-100 | Good |

Strategies for Isolation and High-Purity Purification

After the synthesis is complete, the isolation and purification of this compound are essential to obtain a product of high purity. Common techniques include filtration to remove solid catalysts or byproducts, followed by extraction to separate the product from the reaction mixture. google.com

For high-purity purification, column chromatography is a widely used and effective method. In this technique, a solvent system (eluent) is chosen to separate the desired compound from impurities based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. Recrystallization is another powerful purification technique that can be employed to obtain highly pure crystalline solids. The choice of solvent for recrystallization is critical and is determined by the solubility characteristics of the product.

The purity of the final product is often confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Novel and Sustainable Approaches for this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies in organic chemistry. This trend extends to the synthesis of this compound and related compounds, with a focus on flow chemistry, photoredox catalysis, and electrosynthesis.

Flow Chemistry and Microreactor Technologies for Enhanced Control

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of this compound. nih.govsci-hub.se Microreactors, with their high surface-area-to-volume ratio, provide excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature and residence time. mdpi.combeilstein-journals.org This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. nih.govbeilstein-journals.org

The use of flow chemistry can also facilitate the automation of synthetic processes and the integration of multiple reaction and purification steps into a single, continuous operation. sci-hub.se This "telescoped" approach can significantly reduce reaction times and manual labor. sci-hub.se

Key Advantages of Flow Chemistry in Synthesis:

Enhanced Safety: Minimizes the volume of hazardous materials at any given time. nih.gov

Precise Control: Superior control over temperature, pressure, and mixing. mdpi.com

Improved Yield and Purity: Can lead to cleaner reactions with fewer byproducts. nih.gov

Scalability: Easier to scale up production compared to batch processes.

Automation: Allows for automated and continuous production. sci-hub.se

Photoredox Catalysis and Electrosynthesis in C-I Bond Formation

Photoredox catalysis and electrosynthesis have emerged as powerful and sustainable tools for forming carbon-iodine (C-I) bonds, a key step that could be applied to the synthesis of this compound. These methods often operate under mild conditions and can offer unique reactivity compared to traditional thermal methods. nih.gov

Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating reactive radical intermediates that can participate in bond formation. nih.gov For the formation of a C-I bond on a pyridine ring, a suitable photocatalyst, upon irradiation with light, could facilitate the reaction between a pyridine derivative and an iodine source. This approach has been explored for C-¹⁸F bond formation, demonstrating its potential for halogenation reactions. frontiersin.org

Electrosynthesis employs an electric current to drive chemical reactions. By controlling the electrode potential, specific oxidation or reduction events can be triggered, leading to the formation of desired bonds. nih.gov Electrosynthesis can be a green alternative to using chemical oxidants or reductants, as it only requires electricity. This method has been applied to the synthesis of various organic compounds and shows promise for the iodination of aromatic systems. nih.gov

Both photoredox catalysis and electrosynthesis represent cutting-edge strategies that could lead to more efficient and environmentally friendly routes for the synthesis of this compound. nih.gov

Mechanochemical Synthesis of this compound

While specific research detailing the mechanochemical synthesis of this compound is not extensively documented in publicly available literature, the principles of mechanochemistry have been successfully applied to the synthesis of various substituted pyridines and other nitrogen-containing heterocycles. mdpi.comnih.govresearchgate.nettandfonline.comrroij.com These methods, often employing high-speed ball milling, offer significant advantages such as reduced solvent usage, shorter reaction times, and often milder reaction conditions compared to conventional solution-phase synthesis. nih.govbeilstein-journals.org

A plausible mechanochemical approach for the synthesis of this compound could be adapted from established protocols for related compounds. One potential pathway involves the solid-state reaction of a suitable precursor, such as 2,6-diphenylpyridine, with an iodinating agent under mechanical stress. The reaction could be performed in a ball mill, where the kinetic energy from the grinding media facilitates the chemical transformation.

The reaction could potentially proceed via a one-pot, multi-component approach, a strategy that has proven effective in the mechanochemical synthesis of other complex heterocyclic systems. core.ac.ukorganic-chemistry.orgmdpi.com For instance, a reaction involving a diketone, an ammonia source, and an appropriate alkyne under ball milling conditions could theoretically construct the substituted pyridine ring. core.ac.ukorganic-chemistry.org

Key parameters that would require optimization for such a synthesis include the choice of grinding jars and balls (e.g., stainless steel, zirconia), the milling frequency and time, and the use of any liquid-assisted grinding (LAG) agents. tandfonline.com The efficiency and yield of the mechanochemical synthesis would be highly dependent on these conditions.

Table 1: Plausible Mechanochemical Synthesis Parameters for this compound (Hypothetical)

| Parameter | Description | Potential Values/Conditions |

| Starting Materials | Precursors for the pyridine ring and iodine source. | 2,6-diphenylpyridine and N-iodosuccinimide (NIS) or I₂. |

| Grinding Media | Material and size of milling balls and jars. | Stainless steel or zirconium oxide balls (e.g., 10 mm diameter). |

| Milling Frequency | Rotational speed of the mill. | 20-30 Hz. |

| Reaction Time | Duration of the milling process. | 30-90 minutes. nih.gov |

| Temperature | Controlled temperature of the reaction vessel. | Ambient temperature or slightly elevated. |

| Additives | Catalysts or grinding assistants. | Lewis acids or a small amount of a liquid additive (LAG). |

It is important to note that the data presented in Table 1 is hypothetical and based on analogous transformations. Experimental validation would be necessary to determine the optimal conditions for the mechanochemical synthesis of this compound.

Considerations for Scalable Synthesis of this compound

The scalable synthesis of this compound presents several challenges and considerations that are crucial for transitioning from laboratory-scale preparation to industrial production. While specific literature on the large-scale synthesis of this exact compound is limited, general principles for the process development of substituted pyridines and related iodo-heterocycles can be applied. acs.orgcaltech.eduacs.orggoogle.com

A key consideration is the selection of a synthetic route that is not only efficient in terms of yield but also economically viable and safe to operate on a larger scale. google.com For instance, a one-pot synthesis would be preferable to a multi-step process to minimize operational complexity and waste generation. core.ac.ukorganic-chemistry.org

The purification of the final product is another critical aspect of scalable synthesis. Crystallization is often the preferred method for large-scale purification as it can be more cost-effective and environmentally friendly than chromatographic techniques. google.com The choice of solvent for recrystallization would need to be carefully selected to ensure high recovery of the pure product.

Process optimization would involve a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. The use of robust and readily available starting materials would also be a critical factor in ensuring the economic feasibility of the synthesis. acs.org

Furthermore, the safety aspects of the chemical process must be thoroughly evaluated. This includes understanding the thermal stability of intermediates and the final product, as well as the potential hazards associated with the reagents and solvents used. acs.org

Table 2: Key Considerations for Scalable Synthesis of this compound

| Consideration | Key Aspects | Potential Challenges and Solutions |

| Synthetic Route Selection | Efficiency, cost-effectiveness, and safety of the chemical transformation. | A convergent synthesis strategy might be more efficient. Avoiding hazardous reagents like n-butyllithium is crucial for safety and ease of handling on a large scale. google.com |

| Starting Material Sourcing | Availability, purity, and cost of precursors. | Sourcing from reliable suppliers with consistent quality is essential. In-house synthesis of key intermediates could be considered for cost control. |

| Reaction Conditions | Temperature, pressure, concentration, and catalyst loading. | Optimization studies (e.g., Design of Experiments) to find the optimal balance between reaction rate, yield, and impurity formation. |

| Purification Method | Isolation and purification of the final product. | Development of a robust crystallization process to avoid costly chromatography. Use of anti-solvents could improve recovery. |

| Process Safety | Hazard assessment of reagents, intermediates, and the final product. | Thorough risk assessment, including thermal hazard evaluation (e.g., using Differential Scanning Calorimetry). Implementation of appropriate safety measures. acs.org |

| Waste Management | Minimization and disposal of waste streams. | Selection of a synthetic route with high atom economy. Recycling of solvents and catalysts where feasible. |

The successful scale-up of this compound synthesis would require a multidisciplinary approach, integrating expertise in synthetic chemistry, chemical engineering, and process safety.

Structural Elucidation and Conformational Analysis of 2,6 Diphenyl 4 Iodopyridine

Advanced Spectroscopic Techniques for Definitive Structural Proof of 2,6-Diphenyl-4-iodopyridine

Modern analytical chemistry provides a powerful toolkit for molecular structure elucidation. For a compound such as this compound, techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (FT-IR and Raman) are indispensable. These methods move beyond simple identification to provide detailed information about the electronic and steric environment of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon and proton framework of a molecule, providing clear evidence of connectivity and stereochemistry.

Multi-nuclear NMR experiments provide a comprehensive picture of the molecular skeleton.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) and phenyl rings. The two protons on the pyridine ring (at the C3 and C5 positions) are chemically equivalent due to the molecule's C₂ symmetry and should appear as a single sharp singlet in the aromatic region. The protons of the two equivalent phenyl groups would produce a set of multiplets. Based on data from the parent compound, 2,6-diphenylpyridine (B1197909) chemicalbook.com, the ortho-, meta-, and para-protons of the phenyl groups are expected in distinct, though potentially overlapping, regions. The introduction of the iodine atom at the 4-position of the pyridine ring would cause a downfield shift for the adjacent C3 and C5 protons compared to the unsubstituted analog.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, six distinct signals are anticipated: three for the pyridine ring and three for the phenyl rings (plus the ipso-carbon). The carbon atom bonded to the iodine (C4) is expected to show a signal at a significantly upfield (lower ppm) chemical shift due to the "heavy atom effect" of iodine. The C2 and C6 carbons of the pyridine ring, being equivalent, will produce a single signal, as will the C3 and C5 carbons. The signals for the phenyl carbons can be assigned based on their intensity and comparison with known data for substituted benzenes. chemicalbook.com

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a less common but highly informative technique that directly probes the nitrogen atom of the pyridine ring. The chemical shift of the nitrogen is very sensitive to its electronic environment. scispace.com For pyridine itself, the ¹⁵N chemical shift is around -68 ppm (relative to CH₃NO₂). organicchemistrydata.org In this compound, the electronic effects of the phenyl groups and the iodine atom would influence this shift. While specific data for this compound is not readily available, the chemical shift is expected to be in the typical range for substituted pyridines, providing direct evidence for the nitrogen-containing heterocycle. huji.ac.il Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, these experiments are significantly less sensitive than ¹H or ¹³C NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects and data from analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C3-H, C5-H | ~7.9 - 8.2 | ~118 - 122 |

| Pyridine C4-I | - | ~95 - 105 |

| Pyridine C2, C6 | - | ~157 - 160 |

| Phenyl C2'-H, C6'-H | ~8.1 - 8.3 | ~127 - 129 |

| Phenyl C3'-H, C5'-H | ~7.4 - 7.6 | ~129 - 131 |

| Phenyl C4'-H | ~7.4 - 7.6 | ~128 - 130 |

| Phenyl C1' (ipso) | - | ~138 - 140 |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. harvard.edulibretexts.orgyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, this would be most useful for confirming the connectivity within the phenyl rings, showing cross-peaks between the ortho-, meta-, and para-protons. No cross-peaks would be expected for the isolated singlet of the pyridine protons (H3/H5). nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the carbon signals to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the C3/C5 pyridine carbons with their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.eduelsevierpure.com This is key for conformational analysis. In this compound, NOESY would be expected to show cross-peaks between the ortho-protons (H2'/H6') of the phenyl rings and the adjacent protons (H3/H5) on the pyridine ring. The intensity of these NOE signals can give qualitative or even quantitative information about the average distance between these protons, which is directly related to the dihedral angle (twist) between the planes of the pyridine and phenyl rings. soton.ac.uk

The two phenyl groups in this compound are not fixed in a single orientation but can rotate around the C-C single bonds connecting them to the pyridine ring. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals.

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures. By lowering the temperature, the rotation of the phenyl groups can be slowed down. If the rotation becomes slow enough on the NMR timescale, separate signals may be observed for the two faces of the phenyl rings (i.e., the ortho-protons H2' and H6' would become non-equivalent). By analyzing the changes in the line shape of the signals as a function of temperature, it is possible to calculate the activation energy (rotational energy barrier) for this conformational exchange process. Such studies would provide valuable data on the steric hindrance around the pyridine core.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the molecular formula. evitachem.com For this compound (C₁₇H₁₂IN), the exact mass of the molecular ion [M]⁺ can be calculated and compared to the experimental value, providing definitive proof of the elemental composition.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂IN |

| Calculated Exact Mass [M] | 357.0015 u |

| Calculated Exact Mass [M+H]⁺ | 358.0093 u |

In addition to the molecular ion, mass spectrometry also provides information about the molecule's fragmentation patterns upon ionization. These pathways give clues about the strength of different bonds and the stability of the resulting fragments. For this compound, characteristic fragmentation pathways would include:

Loss of an Iodine Radical: The C-I bond is relatively weak and its cleavage would be a primary fragmentation step, leading to a prominent peak corresponding to the [M-I]⁺ ion (2,6-diphenylpyridyl cation). docbrown.info

Fragmentation of the Pyridine Ring: Subsequent fragmentation could involve the breakdown of the heterocyclic ring system.

Loss of Phenyl Groups: Cleavage of the phenyl substituents is also a possible fragmentation route.

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. mdpi.com

Vibrational Spectroscopy (FT-IR and Raman) for Fingerprint Analysis and Functional Group Identification in Context

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. rsc.orgcdnsciencepub.com The resulting spectrum is a unique "fingerprint" for the compound, with specific peaks corresponding to the stretching and bending of different bonds and functional groups. core.ac.uknist.gov These two techniques are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa. acs.orgnih.gov

For this compound, the key vibrational modes would be:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, corresponding to the C-H bonds on both the phenyl and pyridine rings.

Aromatic C=C and C=N Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region are characteristic of the skeletal vibrations of the aromatic rings. d-nb.info

C-I Stretching: The carbon-iodine bond stretch is expected to appear as a low-frequency vibration, typically in the range of 480-610 cm⁻¹, providing direct evidence for the presence of the iodo-substituent. nih.govnih.gov

Ring Breathing Modes: These are collective vibrations of the entire ring systems and often give rise to strong, sharp signals in the Raman spectrum.

Out-of-Plane C-H Bending: Strong bands in the FT-IR spectrum between 650 and 900 cm⁻¹ are characteristic of the substitution pattern on the aromatic rings.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound Frequencies are typical ranges for the specified functional groups and are based on data from analogous structures.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical) |

|---|---|---|

| Aromatic C-H Stretch | 3020 - 3100 | FT-IR, Raman |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | FT-IR, Raman |

| Phenyl Ring Breathing | 990 - 1010 | Raman (Strong) |

| Pyridine Ring Breathing | 980 - 1050 | Raman (Strong) |

| C-H Out-of-Plane Bending | 690 - 900 | FT-IR (Strong) |

| C-I Stretch | 480 - 610 | FT-IR, Raman (Weak) |

X-ray Crystallographic Analysis of this compound

Single Crystal X-ray Diffraction for Absolute Structure Determination

Although a dedicated crystallographic study for this compound has not been identified in the searched literature, the structure can be inferred with high confidence from the known crystal structure of its parent compound, 2,6-diphenylpyridine. psu.edu The addition of an iodine atom at the 4-position of the pyridine ring is expected to have a minimal effect on the core geometry of the 2,6-diphenylpyridine framework. The structure of 2,6-diphenylpyridine has been determined by single-crystal X-ray diffraction, providing a reliable foundation for understanding the structural parameters of its 4-iodo derivative. psu.edu

Molecular Conformation in the Solid State: Dihedral Angles, Bond Distances, and Steric Interactions

The molecular conformation of this compound in the solid state is largely dictated by the spatial arrangement of its phenyl and pyridine rings. The dihedral angles between the central pyridine ring and the two flanking phenyl rings are of particular importance.

In the case of 2,6-diphenylpyridine, the dihedral angles between the pyridine ring and the phenyl rings are reported to be 29.68 (18)° and 26.58 (17)°. psu.edu These non-planar arrangements are a consequence of steric hindrance between the ortho-hydrogens of the phenyl groups and the pyridine ring. It is anticipated that this compound would adopt a similar twisted conformation. Theoretical studies on related 3,5-dimethyl-2,6-diphenylpyridine derivatives also show significant twisting of the phenyl rings relative to the pyridine core, with calculated dihedral angles around 43-47°. niscpr.res.in

The bond distances within the pyridine and phenyl rings are expected to be typical for aromatic systems. The C-I bond length in 4-iodopyridine (B57791) derivatives is a key parameter. In related structures, C-I bond lengths are well-characterized. For instance, in complexes of 4-iodopyridine, the C-I bond length provides a reference point for what can be expected in this compound.

| Structural Parameter | Expected Value/Range | Basis of Estimation |

| Dihedral Angle (Pyridine-Phenyl 1) | ~27-30° | Based on the crystal structure of 2,6-diphenylpyridine. psu.edu |

| Dihedral Angle (Pyridine-Phenyl 2) | ~27-30° | Based on the crystal structure of 2,6-diphenylpyridine. psu.edu |

| C-I Bond Length | ~2.10 Å | Typical C(sp²)-I bond length in iodo-aromatic compounds. |

This table presents estimated values based on data from closely related compounds due to the absence of a specific crystal structure for this compound.

Intermolecular Interactions and Crystal Packing Motifs: Halogen Bonding, Pi-Stacking, and C-H...X Interactions

The iodine atom in this compound introduces the possibility of specific intermolecular interactions, most notably halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). rsc.org In the solid state, the iodine atom can form halogen bonds with electron-donating atoms such as nitrogen or oxygen from neighboring molecules.

Studies on co-crystals of 4-iodopyridine with nitro-substituted benzoic acids have demonstrated the presence of strong C-I···O interactions, which play a crucial role in the crystal packing. rsc.org It is therefore highly probable that in the crystalline form of this compound, the iodine atom would engage in halogen bonding, likely with the nitrogen atom of an adjacent pyridine ring (C-I···N) or potentially with the π-system of a phenyl ring.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. While no specific studies on the polymorphism of this compound have been found, the potential for different packing arrangements due to the interplay of halogen bonding, π-stacking, and other weak intermolecular forces suggests that polymorphism could be possible.

Co-crystallization studies involving 4-iodopyridine have shown its propensity to form well-defined crystalline structures with other molecules through specific intermolecular interactions like halogen bonding. rsc.org This suggests that this compound would also be a good candidate for forming co-crystals with various molecular partners, allowing for the engineering of new solid-state materials with tailored properties.

Conformational Dynamics and Energy Landscapes of this compound

Rotational Barriers of Phenyl Substituents Relative to the Pyridine Ring

The rotation of the two phenyl substituents relative to the central pyridine ring is a key aspect of the conformational dynamics of this compound. The energy barrier for this rotation determines the flexibility of the molecule and the number of accessible conformations at a given temperature.

While direct experimental or computational data on the rotational barriers of this compound is not available in the searched literature, studies on similar 2,6-diphenylpyridine systems can provide valuable estimates. The steric hindrance between the ortho-hydrogens of the phenyl groups and the pyridine ring is the primary contributor to the rotational barrier. The presence of the iodine atom at the 4-position is not expected to significantly alter this barrier.

Reactivity and Mechanistic Studies of 2,6 Diphenyl 4 Iodopyridine

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C4-I Bond

The iodine atom at the C4 position of 2,6-diphenyl-4-iodopyridine is a versatile leaving group for numerous palladium-catalyzed cross-coupling reactions. These reactions generally proceed via a catalytic cycle involving oxidative addition of the C-I bond to a low-valent metal center (typically Pd(0)), followed by transmetalation with a coupling partner, and concluding with reductive elimination to form the desired product and regenerate the catalyst.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C4 position.

Scope and Substrate Compatibility: The reaction is known for its broad substrate scope and excellent functional group tolerance. A variety of boronic acids and boronate esters can be coupled with the iodopyridine core. The reaction is generally compatible with esters, ketones, amides, and other functional groups on the coupling partner.

Catalysts: Palladium complexes are the catalysts of choice. Common catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with phosphine (B1218219) ligands. The choice of ligand is crucial for an efficient reaction; bulky, electron-rich phosphines such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more specialized biaryl phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Illustrative Data for Suzuki-Miyaura Coupling of Aryl Iodides: Please note: The following table is an illustrative example based on typical conditions for Suzuki-Miyaura couplings of aryl iodides. Specific experimental data for this compound was not available in the searched literature.

| Coupling Partner (Ar-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | >95 |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | ~85-95 |

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction is highly valuable for introducing alkynyl moieties onto the 2,6-diphenylpyridine (B1197909) scaffold.

Mechanism and Catalysts: The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and requires a copper(I) co-catalyst, commonly copper(I) iodide (CuI). The process involves a palladium cycle and a copper cycle. The base, usually an amine like triethylamine (TEA) or diisopropylamine (DIPA), plays a dual role by deprotonating the terminal alkyne and serving as the solvent.

Scope: A wide array of terminal alkynes, including those bearing aryl, alkyl, and silyl (B83357) groups, can be successfully coupled with this compound under Sonogashira conditions. The mild reaction conditions allow for the presence of various functional groups.

The Heck reaction, or Mizoroki-Heck reaction, is a key method for forming a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This allows for the introduction of vinyl groups at the C4 position of the pyridine (B92270) ring.

Catalysts and Conditions: The reaction is catalyzed by palladium sources like Pd(OAc)₂ or PdCl₂. The choice of ligand can influence the reaction's efficiency and selectivity. Common bases include triethylamine (NEt₃) or potassium carbonate (K₂CO₃). The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the olefinated product.

Substrate Compatibility: A variety of alkenes, including acrylates, styrenes, and other vinyl derivatives, can be used as coupling partners. The reaction typically exhibits a high stereoselectivity for the trans isomer of the resulting alkene.

To further broaden the range of substituents that can be introduced at the C4 position, Negishi and Kumada couplings offer powerful alternatives, particularly for incorporating alkyl groups.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. Organozinc compounds are known for their high functional group tolerance and reactivity, making them suitable for complex molecule synthesis. For this compound, coupling with an alkylzinc halide would yield the corresponding 4-alkyl-2,6-diphenylpyridine.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the coupling partner with an organic halide, typically catalyzed by nickel or palladium complexes. While Grignard reagents are highly reactive, their functional group tolerance is lower than that of organozinc or organoboron compounds. This method provides an efficient route for introducing simple alkyl or aryl groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a cornerstone of modern synthetic chemistry for constructing arylamines.

Scope and Catalysts: This methodology allows for the coupling of this compound with a vast array of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles. The catalyst system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky electron-rich phosphine ligand, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to facilitate the deprotonation of the amine.

Illustrative Data for Buchwald-Hartwig Amination of Aryl Iodides: Please note: The following table is an illustrative example based on typical conditions for Buchwald-Hartwig aminations. Specific experimental data for this compound was not available in the searched literature.

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | >90 |

| Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | ~85-95 |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | t-Butanol | ~80-90 |

Palladium-catalyzed carbonylation reactions offer a direct route to introduce carbonyl-containing functional groups, such as esters, amides, and carboxylic acids, at the C4 position of the pyridine ring.

Carbonylation: In the presence of carbon monoxide (CO) and a suitable nucleophile, this compound can be converted into various derivatives. For example, performing the reaction in an alcohol solvent (e.g., methanol) yields a methyl ester. Using an amine as the nucleophile would produce the corresponding amide. These reactions are typically catalyzed by palladium complexes with phosphine ligands.

Carboxylation: Direct carboxylation can be achieved using CO₂ as the C1 source, though this is often more challenging than using CO. Alternatively, a two-step sequence involving a different carbonylating agent or conversion via an organometallic intermediate can be employed to install a carboxylic acid group at the C4 position.

Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination

The participation of this compound in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, involves a sequence of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. While specific kinetic and mechanistic studies on this compound are not extensively documented, its reactivity can be understood through the well-established mechanisms for aryl iodides and pyridine derivatives in catalysis. researchgate.netnih.gov

Oxidative Addition: This is typically the first and often rate-determining step in a catalytic cycle. It involves the insertion of a low-valent transition metal complex, commonly Pd(0) or Ni(0), into the carbon-iodine bond of this compound. wikipedia.org This process increases the metal's oxidation state and coordination number. wikipedia.org For aryl iodides, the reaction can proceed through several pathways, including a concerted mechanism, an SN2-type pathway, or radical mechanisms. nih.govlibretexts.org Given the C(sp²)–I bond, a concerted pathway involving a three-membered transition state is common for palladium complexes. nih.gov The electron-deficient nature of the pyridine ring can influence the rate of this step. The reaction results in the formation of a square planar Aryl-Pd(II)-I complex (e.g., (2,6-diphenylpyridin-4-yl)palladium(II) iodide).

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group (R) from an organometallic reagent (e.g., an organoboron or organotin compound) to the palladium(II) center, displacing the iodide ligand. rsc.org This step is crucial for forming the new carbon-carbon bond. The mechanism often requires an open coordination site on the metal and can be accelerated by the presence of a base, which facilitates the formation of a more reactive transmetalating agent. rsc.org The resulting intermediate is a diorganopalladium(II) complex, for instance, (2,6-diphenylpyridin-4-yl)(R)palladium(II).

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. The two organic ligands (the 2,6-diphenylpyridin-4-yl group and the transferred R group) are eliminated from the palladium center, forming the C-R bond in the final product. umb.edu For this to occur, the ligands must typically be in a cis orientation to one another on the metal complex. umb.edu The reaction regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle. This step is generally thermodynamically favorable due to the formation of a stable C-C bond. princeton.edu

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. This effect is most pronounced at the α (C2, C6) and γ (C4) positions. Consequently, these positions are activated toward attack by nucleophiles. stackexchange.com In this compound, the C4 position is highly susceptible to nucleophilic attack.

The generally accepted mechanism for SNAr reactions proceeds in two steps via an addition-elimination pathway. libretexts.org A nucleophile attacks the electron-deficient carbon bearing the leaving group (in this case, iodine), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com In the second step, the leaving group (iodide) is expelled, and the aromaticity of the pyridine ring is restored. libretexts.org While this two-step model is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate. nih.gov

The C-I bond at the 4-position of the pyridine ring can be displaced by a variety of nucleophiles. Studies on analogous 4-halopyridines demonstrate that sulfur, oxygen, and carbon-based nucleophiles can effectively participate in SNAr reactions. sci-hub.se The use of microwave irradiation has been shown to dramatically decrease reaction times for these substitutions. sci-hub.se

The reactivity of halopyridines in SNAr reactions can depend on both the leaving group and the nucleophile. For reactions with soft nucleophiles like thiolates, the leaving group ability often follows the trend I > Br > Cl > F, suggesting that C-X bond cleavage is part of the rate-determining step. sci-hub.se Conversely, for hard nucleophiles like alkoxides, the trend can be reversed (F > Cl > Br > I), indicating that the initial nucleophilic attack is the rate-determining step, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. sci-hub.se

Below is a table illustrating the scope of SNAr reactions on 4-iodopyridine (B57791), which serves as a model for the expected reactivity of this compound.

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |

| Phenylthiolate | PhSNa | NMP | Microwave, 100°C, 3 min | 4-(Phenylthio)pyridine | 99% |

| Methylthiolate | MeSNa | HMPA | Microwave, 100°C, 1 min | 4-(Methylthio)pyridine | 99% |

| Benzyl alcohol | PhCH₂OH | NMP | Microwave, 180°C, 15 min | 4-(Benzyloxy)pyridine | 82% |

| Phenoxide | PhONa | HMPA | Microwave, 180°C, 15 min | 4-Phenoxypyridine | 75% |

| Phenylacetonitrile | PhCH₂CN | NMP | Microwave, 180°C, 15 min | 4-(Phenyl(cyano)methyl)pyridine | 28% |

This table is based on data for 4-iodopyridine and is illustrative of the potential reactivity of this compound. sci-hub.se

Radical Reactions Involving the C-I Bond of this compound

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate radical intermediates.

The C-I bond in this compound can undergo homolytic cleavage upon exposure to radical initiators, heat, or light (photolysis). rsc.org This cleavage results in the formation of a 2,6-diphenylpyridin-4-yl radical and an iodine radical. The generation of pyridyl radicals from iodopyridine precursors is a known process and allows for subsequent radical-mediated transformations. rsc.org The stability of the resulting aryl radical influences the ease of this process.

Once the 2,6-diphenylpyridin-4-yl radical is formed, it can participate in several types of reactions.

Radical Cyclization: If the this compound substrate is modified to contain an appropriately positioned unsaturated group (e.g., an alkene or alkyne), the initially formed pyridyl radical can undergo an intramolecular cyclization reaction. wikipedia.org This is a powerful method for constructing new ring systems. The cyclization typically proceeds to form five- or six-membered rings through an exo cyclization pathway. nih.gov After the cyclization event, the newly formed radical intermediate must be quenched, often by abstracting an atom from a trapping agent, to yield the final product. wikipedia.org

Electrophilic Aromatic Substitution on this compound (if applicable to activated positions)

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom. The nitrogen's electronegativity reduces the electron density of the ring, deactivating it towards attack by electrophiles. This effect is analogous to a nitro group on a benzene (B151609) ring. Furthermore, under the acidic conditions often required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. The resulting positive charge further deactivates the ring, making substitution even more difficult.

In the case of this compound, three distinct sites could potentially undergo EAS: the pyridine ring, the C4 position bearing the iodo group (ipso-substitution), and the two phenyl rings.

Pyridine Ring Reactivity : The pyridine ring itself is highly deactivated. If a reaction were to occur, it would be expected at the C3 and C5 positions (meta to the nitrogen), which are the least electron-deficient carbons in the ring. Attack at the C2, C4, or C6 positions is destabilized by resonance forms that place a positive charge on the already electron-deficient nitrogen atom. The presence of two phenyl groups at C2 and C6 does not significantly alter this deactivation, and no experimental data for EAS on the pyridine core of this specific molecule are readily available.

Phenyl Ring Reactivity : The phenyl rings at positions 2 and 6 are also influenced by the heterocyclic core. The pyridine ring acts as an electron-withdrawing group, which deactivates the attached phenyl rings towards electrophilic attack. This deactivation would make reactions like nitration or halogenation on the phenyl substituents require more forcing conditions than for benzene itself.

Ipso-Substitution : The iodine at the C4 position could potentially be replaced by an incoming electrophile via an ipso-substitution mechanism. However, such reactions are not commonly reported for this substrate, with cross-coupling reactions being the more prevalent transformation at this site.

Given the combined deactivating effects, this compound is not considered a suitable substrate for electrophilic aromatic substitution under standard conditions.

Coordination Chemistry and Ligand Properties of this compound

The defining feature of pyridine and its derivatives in coordination chemistry is the lone pair of electrons on the nitrogen atom, which resides in an sp² hybrid orbital. This lone pair allows the molecule to function as a Lewis base, donating electron density to a Lewis acidic metal center to form a coordinate covalent bond. This compound is expected to behave as a classic monodentate, N-donor ligand. The basicity of the pyridine nitrogen, and thus the strength of the resulting metal-ligand bond, is influenced by the substituents on the ring. The iodine atom at the 4-position and the phenyl groups at the 2- and 6-positions are all electron-withdrawing to varying degrees, which is expected to reduce the Lewis basicity of the nitrogen atom compared to unsubstituted pyridine.

While specific studies detailing the synthesis of metal complexes using this compound as a ligand are not prevalent in the surveyed literature, general methods for the formation of pyridine-metal complexes are well-established. These typically involve the reaction of the pyridine derivative with a metal salt in a suitable solvent. For example, reacting this compound with a palladium(II) salt like PdCl₂ or a copper(I) salt would be expected to yield square planar or tetrahedral complexes, respectively.

The characterization of such complexes would rely on standard analytical techniques:

FT-IR Spectroscopy : To confirm the coordination of the pyridine nitrogen, which often results in a shift of the C=N stretching frequencies.

NMR Spectroscopy : ¹H and ¹³C NMR would show shifts in the signals of the pyridine and phenyl protons and carbons upon coordination to a diamagnetic metal center.

Elemental Analysis : To confirm the stoichiometric composition of the synthesized complex.

An illustrative table of expected characterization data for a hypothetical square planar Pd(II) complex, [PdCl₂(C₁₇H₁₂IN)₂], is provided below.

| Analysis Technique | Expected Observation |

| FT-IR (cm⁻¹) | Shift in pyridine ring stretching vibrations (e.g., ν(C=N)) to higher wavenumbers upon coordination. |

| ¹H NMR (ppm) | Downfield shift of protons on the pyridine ring (H3, H5) due to deshielding upon coordination to the metal. |

| Elemental Analysis (%) | Calculated values for C, H, N, and I would match experimental findings for the proposed formula. |

| X-ray Crystallography | Square planar geometry around the Pd(II) center with Pd-N bond lengths in the range of 2.0-2.1 Å. |

This table is illustrative and based on data for similar pyridine-metal complexes.

The two phenyl groups at the 2 and 6 positions exert significant steric and electronic effects that dictate the coordination behavior of the ligand.

Steric Effects : The phenyl groups introduce considerable steric bulk around the nitrogen donor atom. X-ray diffraction studies of the closely related 2,6-diphenylpyridine show that the phenyl rings are twisted out of the plane of the pyridine ring, with dihedral angles of approximately 26-30 degrees. This non-planar conformation creates a sterically hindered pocket around the nitrogen. This crowding can limit the accessibility of the nitrogen's lone pair to the metal center, potentially favoring coordination to metals with smaller ionic radii or lower coordination numbers. It can also influence the final geometry of the complex, preventing the coordination of multiple bulky ligands around a single metal center.

Electronic Effects : The phenyl groups are generally electron-withdrawing via an inductive effect but can participate in π-stacking interactions. Their presence, along with the iodo substituent, modulates the electronic properties of the pyridine ring. Theoretical studies on related phenyl-substituted pyridine ligands show that the phenyl group significantly affects molecular and electronic structures and charge distribution within the metal complex. This electronic tuning can influence the redox potential of the metal center and the photophysical properties of the resulting complex. The combination of steric bulk and electronic modulation makes 2,6-disubstituted pyridine ligands like this one valuable for creating specific coordination environments with tailored catalytic or photophysical properties.

Kinetic Studies and Detailed Mechanistic Pathways for Key Transformations

Specific kinetic studies detailing reaction rates, orders, and activation energies for transformations involving this compound are not extensively documented in the scientific literature. However, the presence of an iodine atom at the 4-position of the pyridine ring makes the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The mechanistic pathway for these transformations is well-understood and provides a framework for predicting the reactivity of this compound.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are:

Oxidative Addition : The catalytic cycle begins with the reaction of the active Pd(0) catalyst with the aryl halide, in this case, this compound. The palladium atom inserts itself into the carbon-iodine bond, breaking it and forming a new organopalladium(II) complex. This is typically the rate-determining step of the cycle.

Transmetalation : The organopalladium(II) species then reacts with a boronic acid derivative (R-B(OH)₂) that has been activated by a base (e.g., K₂CO₃, Cs₂CO₃). The organic group (R) from the boron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.

Reductive Elimination : In the final step, the two organic groups (the pyridine derivative and the R group) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This mechanistic pathway highlights a key transformation for this compound, leveraging the reactivity of the C-I bond to form more complex molecular architectures. While specific rate constants are not available, the efficiency of each step is known to be influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent.

Advanced Applications of 2,6 Diphenyl 4 Iodopyridine in Chemical Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The presence of the iodo-substituent at the C4-position of the 2,6-diphenylpyridine (B1197909) scaffold is the key to its versatility. This allows for the application of numerous palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of a wide array of functional groups and the construction of intricate molecular frameworks.

Synthesis of Multiply Functionalized Pyridine (B92270) Derivatives

The carbon-iodine bond in 2,6-diphenyl-4-iodopyridine serves as a linchpin for the introduction of diverse substituents at the 4-position, leading to the formation of 2,4,6-trisubstituted pyridines. These compounds are of significant interest in medicinal chemistry and materials science. The reactivity of the C-I bond allows for a range of cross-coupling reactions, each offering a pathway to a different class of functionalized pyridines.

Commonly employed cross-coupling reactions for the functionalization of this compound include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling with boronic acids or their esters. This is a widely used method for introducing new aryl or vinyl substituents at the 4-position.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, leading to the synthesis of 4-alkynyl-2,6-diphenylpyridines.

Heck Coupling: This reaction allows for the introduction of alkenyl groups at the 4-position through the coupling with alkenes.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of primary and secondary amines at the 4-position.

These reactions provide a modular approach to the synthesis of a library of 2,4,6-trisubstituted pyridines with tailored electronic and steric properties. The choice of the coupling partner allows for the precise installation of desired functionalities, making this compound a key intermediate in the synthesis of complex pyridine-based molecules.

Below is a table summarizing the types of functional groups that can be introduced at the 4-position of 2,6-diphenylpyridine using various cross-coupling reactions starting from this compound.

| Cross-Coupling Reaction | Coupling Partner | Introduced Functional Group | Resulting Compound Class |

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Vinyl (R) | 4-Aryl/Vinyl-2,6-diphenylpyridines |

| Sonogashira | R-C≡CH | Alkynyl (R-C≡C-) | 4-Alkynyl-2,6-diphenylpyridines |

| Heck | R-CH=CH₂ | Alkenyl (R-CH=CH-) | 4-Alkenyl-2,6-diphenylpyridines |

| Buchwald-Hartwig | R¹R²NH | Amino (R¹R²N-) | 4-Amino-2,6-diphenylpyridines |

Construction of Fused and Bridged Polycyclic Systems

While direct examples of this compound being used in the construction of fused and bridged polycyclic systems are not extensively documented in readily available literature, its derivatives can be envisioned as key precursors for such transformations. The functional groups introduced at the 4-position can be designed to participate in subsequent intramolecular cyclization reactions.

For instance, a carefully chosen substituent introduced via a cross-coupling reaction can contain a reactive site that can undergo an intramolecular Heck reaction, Friedel-Crafts alkylation, or other cyclization methods to form a new ring fused to the pyridine core. This strategy would allow for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other intricate ring systems where the 2,6-diphenylpyridine unit is an integral part of the final structure. The phenyl groups at the 2- and 6-positions can also influence the regioselectivity of such cyclizations and provide steric bulk that can be exploited in the design of the target molecule.

Precursor for Macrocyclic and Supramolecular Structures

The rigid and well-defined geometry of the 2,6-diphenylpyridine core makes it an attractive scaffold for the construction of macrocycles and the design of supramolecular assemblies. By introducing reactive functional groups at the 4-position of two or more this compound units, subsequent intermolecular reactions can lead to the formation of large cyclic structures.

Furthermore, the pyridine nitrogen atom and the aromatic phenyl rings can participate in non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions can be utilized to direct the self-assembly of this compound derivatives into well-ordered supramolecular architectures like nanotubes or other complex structures. The iodo-substituent itself can act as a halogen bond donor, providing an additional tool for controlling the self-assembly process.

In Stereoselective and Asymmetric Synthesis

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. The 2,6-diphenylpyridine scaffold, with its C2-symmetry and tunable steric and electronic properties, presents a promising platform for the design of new chiral ligands.

Development of Chiral Catalysts or Ligands Derived from this compound

While specific examples of chiral catalysts directly derived from this compound are not prevalent in the literature, the general strategy of using substituted 2,6-diphenylpyridines for ligand synthesis is well-established. Chiral functionalities can be introduced to the phenyl rings at the 2- and 6-positions, or a chiral substituent can be installed at the 4-position via functionalization of the iodo-group.

These chiral 2,6-diphenylpyridine derivatives can then be coordinated to a metal center to form a chiral catalyst. The steric bulk of the phenyl groups can create a well-defined chiral pocket around the metal center, which can effectively control the stereochemical outcome of a catalytic reaction. The electronic properties of the pyridine ring and its substituents can also be fine-tuned to optimize the catalytic activity and enantioselectivity.

Application in Enantioselective Transformations

Chiral ligands based on the 2,6-diphenylpyridine framework have the potential to be applied in a wide range of enantioselective transformations. These include, but are not limited to:

Asymmetric Hydrogenation: Chiral pyridine-based ligands are known to be effective in the asymmetric hydrogenation of various prochiral substrates.

Asymmetric C-C Bond Forming Reactions: This includes reactions like asymmetric allylic alkylations, Diels-Alder reactions, and aldol (B89426) reactions, where the chiral catalyst can control the formation of new stereocenters.

Asymmetric C-H Functionalization: An emerging area where chiral ligands can direct the enantioselective functionalization of C-H bonds.

The modular nature of the synthesis of substituted 2,6-diphenylpyridines, starting from this compound, would allow for the rapid generation of a library of chiral ligands. This would facilitate the screening and optimization of catalysts for specific enantioselective transformations.

Role as a Key Intermediate in Total Synthesis of Complex Natural Products

While this compound has not been prominently featured as a key intermediate in the documented total syntheses of complex natural products, its structural motifs suggest significant potential for such applications. The utility of halogenated pyridines, particularly iodopyridines, as versatile building blocks in the synthesis of natural products is well-established. chempanda.com The iodine atom at the 4-position serves as a highly effective functional handle for introducing molecular complexity.

The true value of this compound in this context lies in its capacity to undergo various palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the strategic construction of carbon-carbon and carbon-heteroatom bonds, which form the backbones of intricate natural product architectures. The reactivity of the carbon-iodine bond is typically higher than that of corresponding bromine or chlorine analogues, allowing for selective transformations under milder conditions—a crucial factor in multi-step syntheses involving sensitive functional groups. wikipedia.org

High-Throughput Synthesis and Combinatorial Library Generation Utilizing this compound Scaffolds

The this compound framework is an exemplary scaffold for high-throughput synthesis and the generation of combinatorial libraries, primarily due to the strategic placement of a reactive iodine atom on a stable, well-defined core. In medicinal chemistry and drug discovery, combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules for biological screening. nih.gov The subject compound is ideally suited for this purpose.

The core of its utility is the carbon-iodine bond at the 4-position, which serves as a versatile anchor point for diversification. This position is highly amenable to a wide array of robust and high-yielding palladium-catalyzed cross-coupling reactions that are mainstays of library synthesis. researchgate.net These reactions can be performed under mild conditions with a broad tolerance for different functional groups, allowing for the introduction of a vast range of substituents. wikipedia.orgwikipedia.org

Key reactions for functionalizing the this compound scaffold include:

Suzuki-Miyaura Coupling: Reacting the iodopyridine with a diverse set of aryl or heteroaryl boronic acids or esters to generate libraries of 2,6-diphenyl-4-arylpyridine derivatives. libretexts.org

Sonogashira Coupling: Coupling with a variety of terminal alkynes to produce 4-alkynylpyridine derivatives, which can serve as final products or be further elaborated. libretexts.org

Heck Coupling: Introducing alkenyl substituents by reaction with various alkenes.

Buchwald-Hartwig Amination: Creating carbon-nitrogen bonds by coupling with a range of primary or secondary amines.

Stille Coupling: Forming carbon-carbon bonds using organotin reagents, although this is less common now due to toxicity concerns. libretexts.org

The 2,6-diphenylpyridine core provides a rigid, sterically defined scaffold that orients the appended substituents in predictable vectors, which is crucial for structure-activity relationship (SAR) studies. By systematically varying the building block introduced at the 4-position, chemists can efficiently explore the chemical space around the core scaffold to identify compounds with desired biological activity.

The following interactive table illustrates a conceptual approach to generating a combinatorial library from the this compound scaffold.

| Scaffold | Coupling Reaction | Building Block Class | Example Building Blocks | Resulting Derivative Class |

|---|---|---|---|---|

| This compound | Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Thiopheneboronic acid | 4-Aryl-2,6-diphenylpyridines |

| Sonogashira | Terminal Alkynes | Phenylacetylene, Propargyl alcohol, Trimethylsilylacetylene | 4-Alkynyl-2,6-diphenylpyridines | |

| Buchwald-Hartwig | Amines (Primary/Secondary) | Morpholine, Aniline, Benzylamine | 4-Amino-2,6-diphenylpyridines | |

| Heck | Alkenes | Styrene, Butyl acrylate | 4-Alkenyl-2,6-diphenylpyridines |

This systematic approach allows for the rapid generation of thousands of distinct compounds from a single, versatile starting material, making the this compound scaffold a valuable tool in modern drug discovery programs. nih.gov

Advanced Applications of 2,6 Diphenyl 4 Iodopyridine in Materials Science and Catalysis

Optoelectronic and Photofunctional Materials Derived from 2,6-Diphenyl-4-iodopyridine